(S)-(+)-1-Iodo-2-methylbutane (CAS 29394-58-9) is a high-purity chiral alkyl halide procured primarily as a stereospecific building block for advanced organic synthesis and materials science [1]. Featuring a highly polarizable carbon-iodine bond and a defined (S)-stereocenter at the C2 position, this compound serves as a premium electrophile for asymmetric alkylations, natural product total synthesis, and the formulation of chiral dopants. Its superior leaving-group kinetics compared to brominated analogs make it a procurement priority for processes requiring mild reaction conditions to preserve enantiomeric integrity .
Substituting (S)-(+)-1-iodo-2-methylbutane with generic alternatives fundamentally compromises processability and application-critical performance. Utilizing racemic 1-iodo-2-methylbutane obliterates stereocontrol, reducing diastereomeric ratios in asymmetric synthesis to a ~1:1 baseline and completely neutralizing the spontaneous polarization required for ferroelectric liquid crystal functionality [1]. Procurement of the less reactive (S)-1-bromo-2-methylbutane necessitates harsher reaction conditions, which increases the risk of elimination side-reactions and racemization in sterically hindered substrates [1]. Furthermore, attempting to use the precursor (S)-2-methyl-1-butanol requires an additional synthetic step for hydroxyl activation (e.g., tosylation or mesylation), thereby reducing overall step economy and downstream yield .
In the direct enantioselective alkylation of arylacetic acids using chiral lithium amides, the use of (S)-(+)-1-iodo-2-methylbutane as the electrophile achieves exceptional stereocontrol[1]. While a racemic baseline yields a ~1:1 diastereomeric mixture, the pure (S)-enantiomer drives the reaction to a 99% diastereomeric ratio (dr) without being influenced by the stereochemistry of the alkylating agent itself [1].
| Evidence Dimension | Diastereomeric ratio (dr) in arylacetic acid alkylation |
| Target Compound Data | 99% dr |
| Comparator Or Baseline | Racemic 1-iodo-2-methylbutane (Baseline inference: ~1:1 dr) |
| Quantified Difference | >98% absolute increase in diastereomeric excess |
| Conditions | Alkylation via enediolates using chiral lithium amides at -78 °C |
Eliminates the need for costly downstream chiral resolution in the synthesis of enantiopure pharmaceutical intermediates.
The incorporation of the (S)-2-methylbutyl chiral tail via (S)-(+)-1-iodo-2-methylbutane is essential for inducing macroscopic polar symmetry breaking in smectic liquid crystals [1]. Derivatives synthesized from this specific enantiomer, such as 2(S)-[2(S)-methylbutoxy]propionic acid, exhibit spontaneous polarization (Ps) values up to 156 nC/cm², whereas substituting with a racemic mixture results in a net zero Ps due to the cancellation of chiral domains[1].
| Evidence Dimension | Spontaneous polarization (Ps) in SmC* phase |
| Target Compound Data | Up to 156 nC/cm² |
| Comparator Or Baseline | Racemic derivative (0 nC/cm²) |
| Quantified Difference | Complete restoration of ferroelectric properties (156 nC/cm² vs 0) |
| Conditions | Evaluated in smectic C* mesophases at Tc - T = 10 °C |
Crucial for enabling sub-microsecond electro-optical switching times in advanced display and photonic applications.
For the preparation of complex quaternary ammonium templates like TMBP2+, (S)-(+)-1-iodo-2-methylbutane serves as a highly reactive, pre-activated electrophile [1]. Compared to using the precursor (S)-2-methyl-1-butanol, which requires an initial activation step (e.g., conversion to a tosylate or mesylate), the iodide allows for direct N-alkylation under milder conditions [1].
| Evidence Dimension | Synthetic steps for amine quaternization |
| Target Compound Data | 1 step (Direct N-alkylation) |
| Comparator Or Baseline | (S)-2-Methyl-1-butanol (2 steps: Activation + Alkylation) |
| Quantified Difference | Elimination of one synthetic step and associated intermediate purification |
| Conditions | Synthesis of 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation |
Streamlines the scalable manufacturing of chiral templates for high-silica porous silicates by reducing process time and yield loss.
Directly downstream of its proven 99% dr stereocontrol [1], this compound is the optimal alkylating agent for synthesizing highly enantiopure arylacetic acid derivatives and other pharmaceutical intermediates where strict diastereoselectivity is a regulatory or process requirement.
Leveraging its ability to induce high spontaneous polarization (up to 156 nC/cm²) [2], (S)-(+)-1-iodo-2-methylbutane is a critical precursor for synthesizing the chiral tails of SmC* phase liquid crystals used in high-speed electro-optic displays.
Due to its superior leaving-group kinetics and step economy [3], it is utilized in the direct synthesis of chiral quaternary ammonium cations (e.g., TMBP2+) for the templated growth of high-silica porous silicates.
Selected for its mild reaction conditions and enantiomeric purity, it is employed to append the C6 acyl side chain during the total synthesis of Zaragozic acid A (squalestatin S1), avoiding the racemization risks associated with less reactive halides [4].
Flammable;Irritant